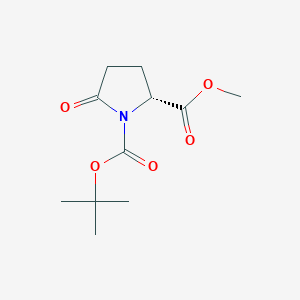
2-氯-4-甲基氨基-6-乙基氨基-S-三嗪
描述
2-Chloro-4-methylamino-6-ethylamino-S-triazine is a chemical compound belonging to the class of triazine herbicides. It is structurally characterized by a triazine ring substituted with chlorine, methylamino, and ethylamino groups. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf and grassy weeds.
科学研究应用
2-Chloro-4-methylamino-6-ethylamino-S-triazine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other triazine-based compounds.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive triazines.
Industry: Employed in the formulation of herbicides for agricultural use.
作用机制
Target of Action
The primary targets of 2-Chloro-4-methylamino-6-ethylamino-S-triazine are yet to be fully identified. It is known that this compound has herbicidal properties .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the herbicidal effects observed .
Biochemical Pathways
It is believed that the compound interferes with the normal functioning of certain enzymes, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
The compound has a molecular weight of 18763, and a density of 1374g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It is known that the compound has herbicidal properties, suggesting that it may cause damage or death to certain types of plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methylamino-6-ethylamino-S-triazine. For example, the pH of the solution in which the compound is present can affect its degradation rate . More research is needed to fully understand how various environmental factors influence the action of this compound.
生化分析
Biochemical Properties
It is known that triazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazine derivative and the biomolecules it interacts with .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylamino-6-ethylamino-S-triazine typically involves the reaction of cyanuric chloride with methylamine and ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include water or organic solvents like acetone.
Catalysts: No specific catalysts are required, but the reaction can be facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 2-Chloro-4-methylamino-6-ethylamino-S-triazine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch reactors or continuous flow reactors are used.
Purification: The crude product is purified through crystallization or distillation to obtain the desired purity.
化学反应分析
Types of Reactions
2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino groups can undergo oxidation to form corresponding nitroso or nitro derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Hydrolysis: Formation of amines and triazine derivatives.
相似化合物的比较
Similar Compounds
Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-S-triazine, widely used as a herbicide.
Simazine: 2-Chloro-4,6-bis(ethylamino)-S-triazine, another herbicide with similar applications.
Propazine: 2-Chloro-4,6-bis(isopropylamino)-S-triazine, used for weed control in various crops.
Uniqueness
2-Chloro-4-methylamino-6-ethylamino-S-triazine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its combination of methylamino and ethylamino groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its effectiveness as a herbicide.
属性
IUPAC Name |
6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNNIQSVZUJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184855 | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-92-2 | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B166498.png)




![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)



![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)




